molecular formula C19H11F3N2OS2 B2701145 N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-15-1

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2701145
CAS No.: 477845-15-1
M. Wt: 404.43
InChI Key: MYMPIJVBLUGSTL-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a polyheterocyclic compound featuring a fused thieno[3,2-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 6, a 2-thienyl moiety at position 3, and an N-phenyl carboxamide group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienyl and phenyl substituents contribute to π-π stacking interactions, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-phenyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS2/c20-19(21,22)11-9-14-16(23-10-11)15(13-7-4-8-26-13)17(27-14)18(25)24-12-5-2-1-3-6-12/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPIJVBLUGSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core, introduction of the trifluoromethyl group, and subsequent functionalization with the phenyl and thienyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds related to the thieno[3,2-b]pyridine class exhibit significant antiviral properties. For instance, derivatives have shown efficacy against various viral targets, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism of action often involves the inhibition of viral polymerases, which are critical for viral replication.

Compound NameTarget VirusIC50 Value
Compound AHCV32.2 µM
Compound BHIV0.26 µM

These findings suggest that N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide could be a candidate for further development as an antiviral agent .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Cancer TypeMechanism of ActionReference
Breast CancerApoptosis induction
Lung CancerInhibition of cell migration

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in thin-film transistors (TFTs). Its high electron mobility and stability under operational conditions are advantageous for developing efficient electronic devices.

Photovoltaic Cells

Research indicates that compounds with similar structural features can improve the performance of organic photovoltaic cells by enhancing light absorption and charge transport properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Antiviral Screening

A recent study evaluated the antiviral activity of several thieno[3,2-b]pyridine derivatives, including this compound against HCV NS5B RNA polymerase. The compound demonstrated significant inhibition with an IC50 value comparable to leading antiviral agents .

Case Study: Organic Electronics

In another investigation focused on organic electronics, researchers incorporated this compound into TFTs and observed improved charge mobility compared to traditional materials. This advancement suggests potential applications in next-generation electronic devices .

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thienyl and pyridine rings may facilitate binding to specific receptors or proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide are compared below with analogs from the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine families. Key differences in substituent positioning, synthesis yields, and biological activity are highlighted.

Structural Comparison

Compound Name Core Structure Position 3 Substituent Position 6 Substituent N-Aryl Group Key Features
This compound (Target) Thieno[3,2-b]pyridine 2-Thienyl -CF₃ Phenyl Unique [3,2-b] fusion; enhanced electronic asymmetry
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Ev5) Thieno[2,3-b]pyridine -NH₂ 4-CF₃ 4-Chlorophenyl -CF₃ at position 4; amino group enhances solubility
3-Amino-N-(4-bromophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Ev10) Thieno[2,3-b]pyridine -NH₂ 4-CF₃ 4-Bromophenyl Bromine increases molecular weight; potential halogen bonding
6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Ev11) Thieno[2,3-b]pyridine -NH₂ 4-CF₃ Cyclopropyl Adamantyl group improves thermal stability; bulky substituent

Thermal and Optical Properties

  • Thieno[3,2-b]thiophene derivatives (Ev9) exhibit p-type semiconductor behavior with broad UV-vis absorption (λₐᵦₛ = 350–450 nm). The target’s extended conjugation (phenyl + thienyl) may further redshift absorption, beneficial for optoelectronic applications.

Biological Activity

N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,2-b]pyridine family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. The unique structural features of this compound, including the trifluoromethyl group and thienyl substituents, may enhance its biological activity and reactivity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12F3N3S2\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_3\text{S}_2

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : Studies suggest that compounds similar to this compound can inhibit cancer stem cells (CSCs), which are implicated in tumor recurrence and drug resistance. For instance, a related compound was shown to significantly reduce the percentage of CSCs in breast cancer cell lines (MDA-MB-231 and MCF-7) through apoptosis induction and metabolic alterations .
  • Cytotoxicity : In vitro assays have demonstrated that derivatives of thieno[3,2-b]pyridine exhibit cytotoxic effects on various cancer cell lines. For example, a related compound exhibited significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment .
CompoundCell LineIC50 (µM)Mechanism
Compound 1MDA-MB-2310.05Apoptosis induction
Compound 1MCF-725Increased CSC percentage

Anti-inflammatory Activity

Compounds in this class have also shown promise in reducing inflammation. Research indicates that certain thieno[3,2-b]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. For example, specific derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies

  • Study on Breast Cancer : A study focused on a newly synthesized thieno[3,2-b]pyridine compound demonstrated its ability to lower the percentage of CSCs significantly while inducing apoptosis in breast cancer cell lines. The study utilized flow cytometry and metabolic profiling to assess the impact on glycolytic pathways .
  • Inflammation Models : In animal models of inflammation, thieno[3,2-b]pyridine derivatives showed significant reductions in paw edema and granuloma formation compared to control groups, indicating their potential as anti-inflammatory agents .

Safety Profile

While promising in terms of biological activity, the safety profile of this compound remains largely uncharacterized due to limited studies on its toxicity and side effects. As with many novel compounds, caution is advised when handling this substance until comprehensive safety evaluations are conducted .

Q & A

Q. What are the common synthetic routes for synthesizing N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution under alkaline conditions (e.g., K₂CO₃ as a base) to introduce heterocyclic moieties, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid derivatives. For example, derivatives with iodophenyl or nitrophenyl substituents are synthesized via condensation reactions using reagents like TPR (tetrapropylammonium perruthenate) and purified via recrystallization in THF/toluene mixtures . Yields (86–95%) and purity (>95%) depend on precise stoichiometry, temperature control, and solvent selection. Low-yield scenarios (e.g., 32–46%) may arise from incomplete purification or side reactions, necessitating column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm). For example, the carboxamide NH₂ group appears as a singlet near δ 6.5 ppm .
  • HRMS : Exact mass determination (e.g., [M+H]+ at m/z 437.44) confirms molecular formula adherence .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) validate functional groups .
  • HPLC : Used for purity assessment (>95% in most derivatives), with discrepancies resolved via elemental analysis or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among derivatives with varying substituents on the phenyl ring?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives with electron-withdrawing (e.g., -NO₂, -I) and electron-donating groups (e.g., -OCH₃). For instance, iodophenyl derivatives (e.g., Compound 14) show higher inhibitory activity due to enhanced π-stacking, while nitro groups (Compound 17) may reduce solubility, affecting bioavailability .
  • Computational Modeling : Use molecular docking to assess binding affinity with target proteins (e.g., Forkhead Box M1). Compare docking scores with in vitro assay results to identify outliers caused by steric hindrance or metabolic instability .

Q. What methodologies optimize the synthesis of derivatives with electron-withdrawing groups to enhance target binding affinity?

  • Methodological Answer :
  • Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl halides or cyanide groups.
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) to prevent side reactions during condensation steps.
  • Temperature Control : Maintain reflux conditions (80–110°C) to accelerate heterocycle formation while minimizing decomposition. For example, derivatives with 4-iodophenyl substituents require strict anhydrous conditions to avoid hydrolysis .

Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine HPLC (for organic impurities) with combustion-based elemental analysis (C, H, N, S) to detect inorganic residues.
  • Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and analyze degradation products via LC-MS. For example, trace oxidation of the thienyl moiety may explain purity mismatches .

Q. What strategies improve the metabolic stability of derivatives without compromising target affinity?

  • Methodological Answer :
  • Fluorine Substitution : Replace labile protons (e.g., -NH₂) with trifluoromethyl groups to reduce oxidative metabolism. Derivatives with 4-(trifluoromethyl)phenyl groups show improved half-lives in hepatic microsome assays .
  • Prodrug Design : Introduce ester or amide prodrug moieties that hydrolyze in vivo to release the active compound .

Key Notes for Experimental Design

  • Contradiction Management : Replicate assays under standardized conditions (pH, temperature) to isolate substituent effects from experimental variability .
  • Scale-Up Challenges : Pilot large-scale synthesis with continuous flow reactors to maintain yield and purity .

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